molecular formula C10H17N3 B14869481 2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile

2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile

Cat. No.: B14869481
M. Wt: 179.26 g/mol
InChI Key: PNKSGCCOOLIISN-UHFFFAOYSA-N
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Description

2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile typically involves the aza-Michael addition of NH-heterocycles with suitable precursors. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered ring containing one nitrogen atom.

    2-Azetidinone: Known for its presence in β-lactam antibiotics.

    Oxetane: A four-membered ring containing one oxygen atom.

Uniqueness

2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylpropanenitrile is unique due to the presence of both an azetidine ring and a cyclopropyl group, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-[3-(aminomethyl)azetidin-1-yl]-2-cyclopropylpropanenitrile

InChI

InChI=1S/C10H17N3/c1-10(7-12,9-2-3-9)13-5-8(4-11)6-13/h8-9H,2-6,11H2,1H3

InChI Key

PNKSGCCOOLIISN-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1CC1)N2CC(C2)CN

Origin of Product

United States

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